Jineol

Description

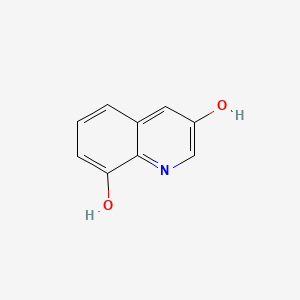

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

quinoline-3,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-7-4-6-2-1-3-8(12)9(6)10-5-7/h1-5,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDFDIZIHMFYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170540 | |

| Record name | Jineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178762-28-2 | |

| Record name | 3,8-Quinolinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178762-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178762282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Jineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinoline-3,8-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JINEOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG4DD1DY9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Jineol (3,8-dihydroxyquinoline): A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jineol, chemically known as 3,8-dihydroxyquinoline, is a quinoline alkaloid that has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the natural source of this compound, its isolation from this source, and a detailed examination of its mechanism of action, particularly its role in signaling pathways related to melanogenesis. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Source

The sole identified natural source of this compound is the centipede Scolopendra subspinipes mutilans.[1][2][3][4][5] This organism, a member of the Scolopendridae family, has been utilized in traditional medicine in various cultures.[3] Scientific investigations have led to the isolation and characterization of this compound from this arthropod, revealing it as one of the key bioactive small molecules present.[2][3]

Biosynthesis

Currently, the biosynthetic pathway of this compound in Scolopendra subspinipes mutilans has not been elucidated in published scientific literature. The formation of the quinoline ring system in other organisms often involves pathways originating from tryptophan or other precursors, but the specific enzymatic steps leading to 3,8-dihydroxyquinoline in this centipede remain a subject for future research.

Experimental Protocols: Isolation of this compound

The isolation of this compound from Scolopendra subspinipes mutilans is a multi-step process involving solvent extraction and chromatographic purification. While a highly detailed, standardized protocol with all specific parameters is not consistently reported across the literature, the following methodology represents a consensus of the key steps described.[1]

1. Preparation of Starting Material:

-

Dried specimens of Scolopendra subspinipes mutilans are ground into a fine powder to increase the surface area for efficient extraction.

2. Solvent Extraction:

-

The powdered material is subjected to exhaustive extraction with ethanol (EtOH).[1]

-

The resulting crude ethanol extract is then suspended in water and partitioned successively with solvents of increasing polarity.[1]

-

A common partitioning scheme involves the use of ethyl acetate (EtOAc) followed by n-butanol (n-BuOH).[1] This separates compounds based on their solubility, with this compound typically concentrating in the ethyl acetate fraction.

3. Chromatographic Purification:

-

The ethyl acetate-soluble fraction, which is enriched with this compound, is then subjected to one or more chromatographic techniques for purification.

-

While specific details for this compound's purification are sparse, methods used for isolating other quinoline alkaloids from the same source include:

-

Silica Gel Column Chromatography: A form of normal-phase chromatography to separate compounds based on polarity.

-

Reversed-Phase Medium Pressure Liquid Chromatography (MPLC): Utilizes a non-polar stationary phase and a polar mobile phase.

-

High-Performance Liquid Chromatography (HPLC): Often used as a final polishing step to obtain highly pure compounds. A semi-preparative HPLC is employed to isolate sufficient quantities for structural elucidation and bioassays.[6]

-

4. Structural Elucidation:

-

The structure of the purified compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).[1][3]

The following diagram illustrates the general experimental workflow for the isolation of this compound.

Data Presentation: Quantitative Analysis

Precise data on the final yield of pure this compound from the starting material is not extensively reported. However, the yields of the initial extraction fractions have been documented.

| Starting Material | Extraction Step | Solvent | Yield | Reference |

| 110.0 g dried S. subspinipes mutilans | Initial Extraction | Ethanol | 110.0 g (crude extract) | [1] |

| 110.0 g crude ethanol extract | Solvent Partitioning | Ethyl Acetate | 60.0 g | [1] |

| 110.0 g crude ethanol extract | Solvent Partitioning | n-Butanol | 8.0 g | [1] |

| 110.0 g crude ethanol extract | Solvent Partitioning | Water (residue) | 40.0 g | [1] |

Note: this compound is primarily found in the ethyl acetate-soluble fraction. The final yield of pure this compound from this fraction is not specified in the cited literature.

Biological Activity and Signaling Pathways

This compound has been shown to possess several biological activities, with its anti-melanogenic effects being the most thoroughly investigated. It inhibits the production of melanin by downregulating the Microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis.[5][7] This downregulation is mediated through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically involving the phosphorylation of Extracellular signal-regulated kinase 1/2 (ERK1/2) and p38.[7]

The proposed mechanism is that this compound stimulates the phosphorylation of ERK1/2 and p38.[7] The activation of these kinases leads to the subsequent downregulation of MITF expression. As MITF is a transcription factor for crucial melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TYRP-1), and tyrosinase-related protein 2 (TYRP-2), its reduced expression leads to a decrease in the synthesis of these enzymes, ultimately resulting in the inhibition of melanin production.[7][8]

The following diagram illustrates the signaling pathway of this compound's anti-melanogenic activity.

Conclusion

This compound (3,8-dihydroxyquinoline), a bioactive alkaloid isolated from the centipede Scolopendra subspinipes mutilans, demonstrates significant potential, particularly in the regulation of melanogenesis. While the general procedures for its isolation have been established, a detailed and standardized protocol, along with precise quantitative yield data, remains to be fully documented in the scientific literature. The elucidation of its biosynthetic pathway also presents an open area for future research. The well-characterized inhibitory effect of this compound on melanin synthesis through the MAPK/MITF signaling pathway provides a strong foundation for its further investigation as a potential therapeutic or cosmetic agent. This guide summarizes the current knowledge on this compound's natural origins and biological functions, aiming to facilitate further research and development in this promising area of natural product science.

References

- 1. Antibacterial Action of this compound Isolated from Scolopendra subspinipes mutilans against Selected Foodborne Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of melanogenesis by this compound from Scolopendra subspinipes mutilans via MAP-Kinase mediated MITF downregulation and the proteasomal degradation of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound: Significance and symbolism [wisdomlib.org]

- 6. [A new quinoline alkaloid from Scolopendra subspinipes mutilans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of melanogenesis by this compound from Scolopendra subspinipes mutilans via MAP-Kinase mediated MITF downregulation and the proteasomal degradation of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Jineol (3,8-dihydroxyquinoline) from Scolopendra subspinipes mutilans: A Technical Guide for Therapeutic Development

Abstract

Jineol, a quinoline alkaloid identified as 3,8-dihydroxyquinoline, is a bioactive small molecule isolated from the centipede Scolopendra subspinipes mutilans. Traditionally, extracts from this centipede have been utilized in folk medicine for various ailments. Modern scientific investigation has begun to elucidate the therapeutic potential of its individual components. This technical guide provides an in-depth overview of this compound, focusing on its known and potential therapeutic applications, mechanisms of action, and relevant experimental data. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel natural products for therapeutic use. The guide summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to facilitate further research and development.

Introduction

Scolopendra subspinipes mutilans, the Chinese red-headed centipede, is a rich source of diverse bioactive compounds, including peptides and small molecules.[1][2] Among these, this compound (3,8-dihydroxyquinoline) has emerged as a molecule of interest due to its demonstrated biological activities.[3] Initially identified as a cytotoxic alkaloid, subsequent research has revealed its potential in several therapeutic areas, including dermatology and infectious diseases.[4][5] This guide synthesizes the current scientific knowledge on this compound, providing a comprehensive resource for its evaluation as a potential drug lead.

Therapeutic Potential and Mechanism of Action

This compound has been investigated for several therapeutic applications, with the most robust data available for its anti-melanogenic, antibacterial, antioxidant, and anticancer activities.

Anti-Melanogenic Activity

This compound has demonstrated significant inhibitory effects on melanogenesis, suggesting its potential as a topical agent for hyperpigmentation disorders.[3][6]

Mechanism of Action: this compound inhibits melanin production through a multi-faceted mechanism. It acts as an uncompetitive inhibitor of tyrosinase, the key enzyme in melanin synthesis.[6] Furthermore, it downregulates the expression of Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.[3][6] This downregulation is mediated by the activation of the MAP-Kinase signaling pathway, specifically through the phosphorylation of ERK1/2 and p38.[6] The activation of this pathway leads to the proteasomal degradation of both MITF and tyrosinase.[6]

Antibacterial Activity

This compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative foodborne pathogens.[5][7][8]

Mechanism of Action: The primary antibacterial mechanism of this compound involves the disruption of bacterial cell membrane integrity.[9] Treatment with this compound leads to a significant increase in the efflux of potassium ions (K+) from bacterial cells and the release of 260 nm absorbing materials (indicative of DNA and RNA leakage), ultimately causing bacterial cell death.[5][8]

Antioxidant Activity

This compound has demonstrated significant, concentration-dependent antioxidant effects in various in vitro assays.[3][6]

Mechanism of Action: this compound acts as a potent free radical scavenger through both hydrogen atom transfer and electron donation mechanisms.[6] This is evidenced by its ability to scavenge DPPH and ABTS radicals and its reducing power in CUPRAC and FRAP assays.[6]

Anticancer Activity

This compound has been described as a cytotoxic alkaloid with "modest" in vitro activity against the growth of human tumor cell lines.[4][10] While specific data for this compound is limited, studies on other 8-hydroxyquinoline derivatives suggest potential anticancer mechanisms.

Potential Mechanisms of Action:

-

Induction of Apoptosis: Other quinoline derivatives have been shown to induce apoptosis in cancer cells.[11] The specific apoptotic pathways that this compound might modulate require further investigation.

-

Inhibition of NF-κB Signaling: The NF-κB pathway is a key regulator of inflammation and cell survival and is often dysregulated in cancer. Some quinoline derivatives have been shown to inhibit NF-κB signaling.[11][12]

-

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX): These enzymes are involved in inflammatory pathways that can promote cancer development. Some phenolic compounds and quinoline derivatives exhibit inhibitory activity against COX and LOX.[13][14]

Anti-inflammatory and Analgesic Potential

While extracts of Scolopendra subspinipes mutilans have demonstrated anti-inflammatory and analgesic properties, direct evidence for these activities for this compound is currently lacking.[11] However, the quinoline scaffold is present in many compounds with known anti-inflammatory and analgesic effects.[15][16] Further research is warranted to investigate this compound's potential in these areas, possibly through the inhibition of inflammatory mediators like those regulated by the NF-κB, COX, and LOX pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound.

Table 1: Anti-Melanogenic and Antioxidant Activity of this compound

| Parameter | Assay | Result | Reference |

| Tyrosinase Inhibition (IC50) | Mushroom Tyrosinase Activity | 44.66 ± 0.01 µM | [6] |

| Antioxidant Activity | DPPH Radical Scavenging | Concentration-dependent | [6] |

| Antioxidant Activity | ABTS Radical Scavenging | Concentration-dependent | [6] |

| Reducing Power | CUPRAC Assay | Concentration-dependent | [6] |

| Reducing Power | FRAP Assay | Concentration-dependent | [6] |

Table 2: Antibacterial Activity of this compound

| Organism | MIC (µg/mL) | MBC (µg/mL) | Inhibition Zone (mm) | Reference |

| Escherichia coli O157:H7 | 62.5 - 125 | 125 - 250 | 11.6 - 13.6 | [5] |

| Staphylococcus aureus KCTC-1621 | 62.5 - 125 | 125 - 250 | 11.6 - 13.6 | [5] |

Table 3: Cytotoxicity of this compound (Limited Data)

| Cell Line(s) | Activity | Note | Reference |

| Human tumor cell lines | Modest cytotoxic activity | Specific IC50 values not provided | [4][10] |

Experimental Protocols

Isolation and Purification of this compound

A detailed, step-by-step protocol for the isolation of this compound is not extensively published. However, a general chromatographic approach has been described.[1]

General Workflow:

-

Extraction: Dried and powdered Scolopendra subspinipes mutilans is extracted with ethanol.[17]

-

Filtration and Concentration: The ethanol extract is filtered and concentrated under reduced pressure.[17]

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This likely involves techniques such as column chromatography (e.g., silica gel) followed by further purification using methods like preparative High-Performance Liquid Chromatography (HPLC). The specific mobile and stationary phases would need to be optimized.

-

Structure Elucidation: The purified compound is identified as 3,8-dihydroxyquinoline (this compound) using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[3]

In Vitro Assays

-

Cell Culture: Melan-a cells are typically used.

-

Mushroom Tyrosinase Activity Assay: The inhibitory effect of this compound on the activity of purified mushroom tyrosinase is measured spectrophotometrically.[6]

-

Cellular Melanin Content Assay: Melan-a cells are treated with various concentrations of this compound, and the melanin content is quantified by measuring the absorbance of cell lysates at 405 nm.[6]

-

Intracellular Tyrosinase Activity Assay: The activity of tyrosinase within this compound-treated Melan-a cells is determined.[6]

-

Western Blot Analysis: The expression levels of key proteins in the melanogenesis pathway (MITF, tyrosinase, TYRP-1, TYRP-2, p-ERK, p-p38) are assessed in this compound-treated cells.[6]

-

Bacterial Strains: E. coli O157:H7 and S. aureus KCTC-1621 are commonly used foodborne pathogens.[5]

-

Disk Diffusion Assay: The diameter of the inhibition zone around a disk impregnated with this compound is measured to determine its antibacterial activity.[9]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination: Broth microdilution methods are used to determine the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that kills 99.9% of the initial bacterial inoculum (MBC).[8][9]

-

Bacterial Viability Assay: The effect of this compound on bacterial cell viability over time is assessed by colony counting.[9]

-

Potassium Ion Efflux Assay: The concentration of K+ released from bacterial cells upon treatment with this compound is measured using an appropriate method to assess membrane damage.[5]

-

Release of 260 nm Absorbing Material: The absorbance of the supernatant of this compound-treated bacterial cultures at 260 nm is measured to quantify the leakage of nucleic acids.[5]

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: The ability of this compound to scavenge the stable DPPH radical is measured spectrophotometrically.[6]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The capacity of this compound to scavenge the ABTS radical cation is determined.[6]

-

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay: The reducing power of this compound is assessed by its ability to reduce Cu2+ to Cu+.[6]

-

FRAP (Ferric Reducing Antioxidant Power) Assay: The ability of this compound to reduce Fe3+ to Fe2+ is measured.[6]

Toxicology and Safety

There is limited specific in vivo toxicity data available for this compound. However, studies on the parent compound, 8-hydroxyquinoline, and its derivatives provide some insights.

-

Acute Toxicity: A study on the combined application of two 8-hydroxyquinoline derivatives reported an intraperitoneal LD50 of 0.125 mg/kg in mice and 0.213 mg/kg in rats.[4]

-

Subchronic Toxicity: In a 30-day study, oral administration of a combination of 8-hydroxyquinoline derivatives to rats at a daily dose of 0.1 g/kg did not show significant adverse effects, while a higher dose of 0.24 g/kg resulted in kidney damage.[4]

-

Genotoxicity: An in vivo study in mice showed that 8-hydroxyquinoline did not induce chromosome aberrations or sister chromatid exchanges, suggesting a lack of genotoxic potential under the tested conditions.[2] However, another source suggests it may be a potential mutagen.[18]

-

Neurotoxicity: Studies on diiodohydroxyquinoline, a halogenated derivative of 8-hydroxyquinoline, have raised concerns about potential neurotoxicity.[19]

It is crucial to conduct comprehensive in vivo acute, subchronic, and chronic toxicity studies, as well as genotoxicity and developmental toxicity assessments, specifically for this compound to establish a complete safety profile.

Future Directions

This compound presents a promising natural product scaffold for drug development. Future research should focus on:

-

Comprehensive Pharmacological Profiling: Elucidating the anti-inflammatory, analgesic, and a broader range of anticancer activities of this compound. This should include determining IC50 values against a panel of human cancer cell lines and investigating the underlying molecular mechanisms.

-

Mechanism of Action Studies: Detailed investigation into the signaling pathways modulated by this compound in the context of its anticancer and potential anti-inflammatory and analgesic effects.

-

Optimization of Isolation Protocol: Development and publication of a detailed, scalable, and reproducible protocol for the isolation and purification of this compound from Scolopendra subspinipes mutilans.

-

In-depth Toxicological Evaluation: Conducting thorough in vivo toxicity studies to establish the safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to improve potency and selectivity for specific therapeutic targets.

Conclusion

This compound, a quinoline alkaloid from Scolopendra subspinipes mutilans, has demonstrated a range of interesting biological activities, including potent anti-melanogenic and antibacterial effects, as well as antioxidant and modest anticancer properties. While further research is required to fully elucidate its therapeutic potential, particularly in the areas of inflammation, pain, and cancer, and to establish a comprehensive safety profile, the existing data suggest that this compound is a valuable natural product lead for the development of new therapeutic agents. This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential clinical application of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of melanogenesis by this compound from Scolopendra subspinipes mutilans via MAP-Kinase mediated MITF downregulation and the proteasomal degradation of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Acute and subchronic toxicity of 8-hydroxyquinolone derivatives in combined application] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, and determination of genotoxic effect of a novel dimeric 8-hydroxyquinoline Cd(II) SCN complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of melanogenesis by this compound from Scolopendra subspinipes mutilans via MAP-Kinase mediated MITF downregulation and the proteasomal degradation of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial Action of this compound Isolated from Scolopendra subspinipes mutilans against Selected Foodborne Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial Action of this compound Isolated from Scolopendra subspinipes mutilans against Selected Foodborne Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Antibacterial Action of this compound Isolated from Scolopendra subspinipes mutilans against Selected Foodborne Pathogens [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Therapeutic Potential of Scolopendra subspinipes: A Comprehensive Scoping Review of Its Bioactive Compounds, Preclinical Pharmacology, and Clinical Applications | MDPI [mdpi.com]

- 12. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Eugenol--an inhibitor of lipoxygenase-dependent lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Luteolin and chrysin differentially inhibit cyclooxygenase-2 expression and scavenge reactive oxygen species but similarly inhibit prostaglandin-E2 formation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [ANALGESIC ACTIVITY OF SOME NEW DECAHYDROQUINOLINE DERIVATIVES] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Extracts of centipede Scolopendra subspinipes mutilans induce cell cycle arrest and apoptosis in A375 human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 8-hydroxyquinoline [sitem.herts.ac.uk]

- 19. Experimental Evidence for Diiodohydroxyquinoline-Induced Neurotoxicity: Characterization of Age and Gender as Predisposing Factors - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,8-Dihydroxyquinoline, also known as Jineol, is a quinoline alkaloid that has garnered scientific interest due to its diverse biological activities. Isolated from natural sources such as the centipede Scolopendra subspinipes mutilans, this compound has demonstrated a range of effects, including antioxidant, antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] Its multifaceted bioactivity makes it a compelling candidate for further investigation in the fields of pharmacology and drug development. This technical guide provides an in-depth overview of the core biological activities of 3,8-dihydroxyquinoline, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows.

Core Biological Activities

The primary biological activities of 3,8-dihydroxyquinoline can be categorized into four main areas: antioxidant, antimicrobial, anticancer, and enzyme inhibition.

Antioxidant Activity

3,8-Dihydroxyquinoline has been shown to possess significant, concentration-dependent antioxidant effects.[3][4] This activity has been evaluated using various standard assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), cupric reducing antioxidant capacity (CUPRAC), and ferric reducing antioxidant power (FRAP) assays.[3][4] While quantitative IC50 values from these assays are not consistently reported in the available literature, the qualitative results indicate a notable capacity to neutralize free radicals and chelate pro-oxidant metal ions.[1]

Table 1: Summary of Antioxidant Activity Data for 3,8-Dihydroxyquinoline

| Assay | Result | Reference |

| DPPH Radical Scavenging | Significant, concentration-dependent antioxidant effects | [3][4] |

| ABTS Radical Scavenging | Significant, concentration-dependent antioxidant effects | [3][4] |

| CUPRAC | Significant, concentration-dependent antioxidant effects | [3][4] |

| FRAP | Significant, concentration-dependent antioxidant effects | [3][4] |

| Metal Chelation (Cu2+, Fe3+) | Active | [1] |

Anticancer Activity

This compound has demonstrated cytotoxic activity against a panel of human cancer cell lines.[3][5] The effective concentrations for 50% inhibition (EC50) highlight its potential as an anticancer agent. The proposed mechanisms of action include the induction of cell cycle arrest and apoptosis, possibly mediated through the EGFR signaling pathway.[6]

Table 2: Anticancer Activity of 3,8-Dihydroxyquinoline (this compound)

| Cell Line | Cancer Type | EC50 (µM) | Reference |

| A-549 | Non-small cell lung cancer | 36.0 | [3] |

| SKOV-3 | Ovarian cancer | 27.9 | [3] |

| SK-Mel-2 | Melanoma | 34.7 | [3] |

| XF-498 | Central nervous system cancer | 62.1 | [3] |

| HCT-15 | Colon cancer | 11.8 | [3] |

Antimicrobial Activity

3,8-Dihydroxyquinoline exhibits notable antibacterial effects against both Gram-positive and Gram-negative bacteria.[2] Quantitative assessments have determined its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against selected foodborne pathogens.

Table 3: Antimicrobial Activity of 3,8-Dihydroxyquinoline (this compound)

| Bacterial Strain | Gram Type | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Escherichia coli O157:H7 | Negative | 125 | 250 | [2] |

| Staphylococcus aureus KCTC-1621 | Positive | 62.5 | 125 | [2] |

Enzyme Inhibition

A significant target of 3,8-dihydroxyquinoline is the enzyme tyrosinase, a key regulator of melanogenesis. This compound acts as an uncompetitive inhibitor of mushroom tyrosinase, effectively reducing melanin production.[3][4] This inhibitory action is linked to the downregulation of Microphthalmia-associated transcription factor (MITF) and subsequent suppression of tyrosinase expression through the MAP-Kinase signaling pathway.[3]

Table 4: Enzyme Inhibition Activity of 3,8-Dihydroxyquinoline (this compound)

| Enzyme | IC50 (µM) | Inhibition Type | Reference |

| Mushroom Tyrosinase | 44.66 ± 0.01 | Uncompetitive | [4] |

Experimental Protocols

DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to scavenge the stable DPPH free radical.

-

Reagent Preparation:

-

Prepare a stock solution of 3,8-dihydroxyquinoline in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

-

-

Assay Procedure:

-

In a 96-well plate, add various concentrations of the 3,8-dihydroxyquinoline solution.

-

Add an equal volume of the DPPH working solution to each well to initiate the reaction.

-

Include a control well containing only the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging against the concentration of the compound.

-

MTS Cytotoxicity Assay

This colorimetric assay measures cell viability and proliferation.

-

Cell Culture:

-

Seed cells in a 96-well plate at a desired density and incubate until they adhere and are in the exponential growth phase.

-

-

Assay Procedure:

-

Prepare serial dilutions of 3,8-dihydroxyquinoline in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the compound.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

-

Data Analysis:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

The IC50 or EC50 value, the concentration that causes 50% inhibition of cell growth, can be determined from the dose-response curve.

-

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation:

-

Prepare a standardized bacterial inoculum with an optical density at 600 nm (OD600) of approximately 0.1, which is then further diluted.

-

-

Assay Procedure (Broth Microdilution):

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of 3,8-dihydroxyquinoline in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (bacteria without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

-

Visualizations

Experimental Workflow for Biological Activity Screening

Caption: Workflow for evaluating the primary biological activities of 3,8-dihydroxyquinoline.

Signaling Pathway of this compound in Melanogenesis Inhibition

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 2024.sci-hub.box [2024.sci-hub.box]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. Extracts of centipede Scolopendra subspinipes mutilans induce cell cycle arrest and apoptosis in A375 human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential roles of Centipede Scolopendra extracts as a strategy against EGFR-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]

Jineol: An Uncompetitive Inhibitor of Tyrosinase for Melanogenesis Regulation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Jineol (3,8-dihydroxyquinoline), a compound isolated from the centipede Scolopendra subspinipes mutilans, has emerged as a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its uncompetitive inhibition of tyrosinase. We present a compilation of key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support further research and development of this compound as a potential therapeutic or cosmetic agent for hyperpigmentation disorders.

Introduction

Melanin, the primary determinant of skin, hair, and eye color, is produced through a process called melanogenesis. While essential for photoprotection against ultraviolet (UV) radiation, the overproduction and abnormal accumulation of melanin can lead to various hyperpigmentary disorders such as melasma, freckles, and age spots[1]. Tyrosinase, a copper-containing monooxygenase, is the rate-limiting enzyme in melanogenesis, catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone[2][3]. Consequently, the inhibition of tyrosinase is a primary strategy for the development of depigmenting agents[4]. This compound has been identified as a significant inhibitor of tyrosinase, demonstrating a distinct uncompetitive mode of action[2][5]. This guide delves into the specifics of this inhibitory mechanism and its cellular consequences.

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound against mushroom tyrosinase has been quantified through various enzymatic assays. The following tables summarize the key kinetic parameters, providing a clear comparison of its efficacy.

Table 1: IC50 Values of this compound against Mushroom Tyrosinase

| Substrate | This compound IC50 (μM) | Arbutin IC50 (μM) |

| L-Tyrosine | 39.46 ± 0.01 | 296.63 ± 0.01 |

| L-DOPA | 50.35 ± 0.05 | Not Reported |

Data sourced from[2]. Arbutin is included as a well-known tyrosinase inhibitor for comparison.

Table 2: Kinetic Parameters of Mushroom Tyrosinase in the Presence of this compound

| This compound Concentration (μM) | Vmax (ΔA490/min) | Km (mM) |

| 0 | Value not specified | Value not specified |

| Increasing Concentrations | Decreased | Decreased |

Qualitative data indicates that with increasing this compound concentration, both the maximal velocity (Vmax) and the Michaelis constant (Km) of mushroom tyrosinase activity were reduced, which is characteristic of an uncompetitive inhibitor[2].

Table 3: Cellular Activity of this compound in Melan-a Cells

| Parameter | IC50 (μM) |

| Intracellular Tyrosinase Activity | 44.66 ± 0.01 |

This data demonstrates this compound's ability to inhibit tyrosinase within a cellular context[6].

Mechanism of Action: Uncompetitive Inhibition

Kinetic studies have revealed that this compound functions as an uncompetitive inhibitor of mushroom tyrosinase[2][5]. This mode of inhibition is characterized by the inhibitor binding exclusively to the enzyme-substrate (ES) complex, and not to the free enzyme.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Tyrosinase inhibition activity | Nawah Scientific [nawah-scientific.com]

- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of melanogenesis by this compound from Scolopendra subspinipes mutilans via MAP-Kinase mediated MITF downregulation and the proteasomal degradation of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Antibacterial Potential of Jineol: A Technical Guide for Researchers

An In-depth Examination of the Bioactivity of 3,8-dihydroxyquinoline Against Key Foodborne Pathogens

This technical guide provides a comprehensive overview of the antibacterial properties of Jineol (3,8-dihydroxyquinoline), a natural compound isolated from the centipede Scolopendra subspinipes mutilans. The following sections detail its efficacy against specific foodborne pathogens, delve into its mechanism of action, and provide standardized experimental protocols for the evaluation of its antimicrobial effects. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents.

Executive Summary

This compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative foodborne pathogens.[1][2] Primarily studied against Staphylococcus aureus and Escherichia coli O157:H7, its mechanism of action involves the disruption of cell membrane integrity, leading to the leakage of essential intracellular components and subsequent cell death.[1][2][3][4] This guide synthesizes the current quantitative data on this compound's antibacterial efficacy and outlines the methodologies used in its evaluation.

Quantitative Antimicrobial Data

The antibacterial efficacy of this compound has been quantified using standard microbiological assays. The following tables summarize the key findings from in vitro studies.

Table 1: Minimum Inhibitory and Bactericidal Concentrations of this compound [1][2][4]

| Pathogen | Strain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | KCTC 1621 | 62.5 | 125 |

| Escherichia coli | O157:H7 | 125 | 250 |

Table 2: Zone of Inhibition for this compound [1][2][4]

| Pathogen | Strain | Concentration | Zone of Inhibition (mm) |

| Staphylococcus aureus | KCTC 1621 | 250 µ g/disk | 13.6 ± 0.2 |

| Escherichia coli | O157:H7 | 250 µ g/disk | 11.6 ± 0.3 |

Mechanism of Action

This compound exerts its antibacterial effect primarily by compromising the bacterial cell membrane. This leads to a cascade of events culminating in cell death. The proposed mechanism is multifaceted and involves several key stages.

Cell Membrane Disruption

This compound's primary mode of action is the disruption of the cytoplasmic membrane's structural integrity. This is evidenced by a significant efflux of potassium ions (K⁺) and the release of 260 nm absorbing materials, such as DNA and RNA, from bacterial cells upon treatment with this compound.[1][2][3][4]

Impact on Cell Viability

Treatment with this compound at its Minimum Inhibitory Concentration (MIC) leads to a time-dependent reduction in bacterial cell viability.[1][2] Complete inhibition of growth for S. aureus and E. coli O157:H7 is observed after 160 and 200 minutes of exposure, respectively.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antibacterial properties.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

A twofold serial dilution method is employed to determine the MIC and MBC of this compound.[2]

Potassium Ion (K⁺) Efflux Assay

The release of potassium ions from bacterial cells is measured to assess membrane damage.

-

Preparation of Bacterial Suspension: Bacterial cells are harvested, washed, and resuspended in sterilized peptone-water.

-

Treatment: this compound is added to the bacterial suspension at its MIC.

-

Sampling: Aliquots are taken at various time intervals (e.g., 0, 30, 60, 90, and 120 minutes).

-

Measurement: The concentration of extracellular K⁺ ions in the supernatant is determined using a photometer after centrifugation.[1]

Release of 260 nm Absorbing Materials

This assay quantifies the leakage of nucleic acids and other cellular components.

-

Bacterial Culture: Prepare a bacterial suspension in saline.

-

Treatment: Add this compound at its MIC to the suspension.

-

Incubation: Incubate the mixture with shaking.

-

Measurement: At different time points, centrifuge the samples and measure the optical density of the supernatant at 260 nm using a spectrophotometer.[1]

Future Directions and Broader Context

While the antibacterial activity of this compound against S. aureus and E. coli O157:H7 is well-documented, further research is required to fully elucidate its potential.

-

Expanded Pathogen Spectrum: Studies on a broader range of foodborne pathogens, including Listeria monocytogenes, Salmonella enterica, and Campylobacter jejuni, are needed to establish the full spectrum of this compound's activity.

-

Anti-biofilm and Cytotoxicity Studies: Investigations into the anti-biofilm properties and the cytotoxicity of this compound are crucial for its potential application in food safety and clinical settings. Currently, there is a lack of data in these areas.

-

Mechanism of Quinolone Alkaloids: this compound belongs to the quinoline alkaloid class of compounds. The broader family of quinolones is known to target bacterial DNA gyrase and topoisomerase IV, leading to the fragmentation of the bacterial chromosome.[5] Further research could explore if this compound shares this mechanism in addition to its membrane-disrupting activity.

Conclusion

This compound presents a promising natural antimicrobial agent with potent activity against key foodborne pathogens. Its mechanism of action, centered on the disruption of the bacterial cell membrane, makes it an interesting candidate for further investigation and development. The data and protocols presented in this guide offer a solid foundation for future research into the therapeutic and preservative potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Antibacterial Action of this compound Isolated from Scolopendra subspinipes mutilans against Selected Foodborne Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial Action of this compound Isolated from Scolopendra subspinipes mutilans against Selected Foodborne Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Jineol's Impact on MITF Downregulation in Melanoma Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the downregulation of Microphthalmia-associated Transcription Factor (MITF) in melanoma cells by Jineol, a 3,8-dihydroxyquinoline isolated from the centipede Scolopendra subspinipes mutilans. This document outlines the core signaling pathways, presents quantitative data from key experiments, and offers detailed experimental protocols for replication and further investigation.

Core Findings: this compound's Mechanism of Action

This compound has been identified as a potent inhibitor of melanogenesis. Its primary mechanism involves the downregulation of MITF, the master regulator of melanocyte differentiation and melanin synthesis. This effect is not direct but is mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, this compound stimulates the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and p38 MAPK.[1] The activation of these kinases leads to the subsequent downregulation of MITF expression at both the mRNA and protein levels.[1][2]

The reduction in MITF levels has a cascading effect on its downstream target genes, which are crucial for melanin production. These include tyrosinase (TYR), tyrosinase-related protein 1 (TYRP-1), and tyrosinase-related protein 2 (TYRP-2).[1][2] this compound's activity also extends to the post-translational level, promoting the proteasomal degradation of the tyrosinase enzyme.[1]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on key markers of melanogenesis in melan-a cells.

Table 1: Effect of this compound on Melanin Content and Tyrosinase Activity

| This compound Concentration (µM) | Melanin Content (% of Control) | Intracellular Tyrosinase Activity (% of Control) |

| 12.5 | Significantly Reduced | Significantly Reduced |

| 25 | Further Reduced | Further Reduced |

| 50 | Potently Inhibited | Potently Inhibited |

Data synthesized from published findings.[1][3]

Table 2: Effect of this compound on Melanogenesis-Related Gene and Protein Expression

| This compound Concentration (µM) | MITF mRNA Level | TYR mRNA Level | TYRP-1 mRNA Level | TYRP-2 mRNA Level | MITF Protein Level | TYR Protein Level | TYRP-1 Protein Level | TYRP-2 Protein Level |

| 12.5 | Suppressed | Suppressed | Suppressed | Suppressed | Reduced | Reduced | Reduced | Reduced |

| 25 | Suppressed | Suppressed | Suppressed | Suppressed | Reduced | Reduced | Reduced | Reduced |

| 50 | Significantly Suppressed | Significantly Suppressed | Significantly Suppressed | Significantly Suppressed | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |

Data synthesized from published findings.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling cascade initiated by this compound and a typical experimental workflow for investigating its effects.

Detailed Experimental Protocols

The following are representative protocols for the key experiments involved in studying the effects of this compound on melanoma cells.

Cell Culture and this compound Treatment

-

Cell Line: Melan-a cells, an immortalized mouse melanocyte cell line.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 200 nM phorbol 12-myristate 13-acetate (PMA).

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to final concentrations (e.g., 12.5, 25, and 50 µM). The final DMSO concentration in the medium should be kept below 0.1%.

-

Treatment Protocol: Cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates) and allowed to adhere overnight. The medium is then replaced with fresh medium containing the desired concentrations of this compound or vehicle (DMSO) as a control. The incubation time for treatment is typically 24 to 72 hours, depending on the specific assay.

Western Blot Analysis

-

Cell Lysis: After this compound treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for MITF, Tyrosinase, TYRP-1, TYRP-2, phospho-ERK1/2, ERK1/2, phospho-p38, p38, and a loading control (e.g., β-actin or GAPDH).

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR Reaction: The qPCR is performed using a SYBR Green-based qPCR master mix on a real-time PCR system. The reaction mixture typically contains cDNA, forward and reverse primers for the target genes (MITF, Tyrosinase, TYRP-1, TYRP-2) and a housekeeping gene (e.g., GAPDH or β-actin), and the master mix.

-

Thermal Cycling Conditions: A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.

Melanin Content Assay

-

Cell Harvesting: After treatment with this compound, cells are washed with PBS and harvested.

-

Cell Lysis: The cell pellet is dissolved in 1 N NaOH at an elevated temperature (e.g., 80°C) for 1 hour.

-

Measurement: The absorbance of the supernatant is measured at 475 nm using a spectrophotometer. The melanin content is normalized to the total protein content of the cells and expressed as a percentage of the untreated control.

Intracellular Tyrosinase Activity Assay

-

Cell Lysis: this compound-treated cells are washed with PBS and lysed with a buffer containing phosphate and Triton X-100.

-

Enzyme Reaction: The cell lysate is incubated with L-DOPA solution at 37°C.

-

Measurement: The formation of dopachrome is monitored by measuring the absorbance at 475 nm at different time points. The tyrosinase activity is normalized to the total protein content and expressed as a percentage of the untreated control.

References

The Antioxidant Potential of Jineol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antioxidant properties of Jineol (3,8-dihydroxyquinoline), a quinoline alkaloid isolated from the centipede Scolopendra subspinipes mutilans. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is a key contributor to a multitude of pathological conditions. This compound has emerged as a compound of interest due to its significant capacity to counteract oxidative damage through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways. This document synthesizes the current scientific evidence on this compound's antioxidant potential, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanistic pathways to support further research and development.

Quantitative Antioxidant Activity of this compound

This compound exhibits robust antioxidant effects across a range of in vitro assays. Its efficacy is demonstrated through its ability to scavenge free radicals, inhibit lipid peroxidation, and chelate pro-oxidant metals. The following table summarizes the available quantitative data on its antioxidant performance.

| Assay Type | Method | Key Parameter | Result for this compound | Reference |

| Lipid Peroxidation Inhibition | TBARS (Copper-mediated LDL oxidation) | IC₅₀ | 2.6 µM | [1] |

| Lipid Peroxidation Inhibition | TBARS (AAPH-mediated LDL oxidation) | IC₅₀ | 3.9 µM | [1] |

| Peroxynitrite Scavenging | SIN-1-mediated LDL oxidation | % Inhibition | 70% at 5.0 µM | [1] |

| Radical Scavenging | DPPH Radical Scavenging | Activity | Confirmed, dose-dependent | [1] |

| Radical Scavenging | ABTS Radical Cation Scavenging | Activity | Confirmed, dose-dependent | |

| Reducing Power | Ferric Reducing Antioxidant Power (FRAP) | Activity | Confirmed | |

| Reducing Power | Cupric Reducing Antioxidant Capacity (CUPRAC) | Activity | Confirmed | |

| Metal Chelation | Metal Chelating Activity | Activity | Confirmed | [1] |

IC₅₀ (Half-maximal Inhibitory Concentration) represents the concentration of this compound required to inhibit 50% of the oxidative activity. Data for DPPH, ABTS, FRAP, and CUPRAC assays confirm this compound's activity; however, specific IC₅₀ values are not detailed in the currently available primary literature.

Mechanisms of Antioxidant Action

This compound's antioxidant capabilities are multifaceted, involving both direct interaction with reactive species and modulation of intracellular signaling cascades.

Direct Radical Scavenging and Reducing Power

This compound functions as a potent free radical scavenger through mechanisms of hydrogen atom transfer (HAT) and single-electron transfer (SET). This dual capability allows it to effectively neutralize a variety of reactive oxygen and nitrogen species. Studies have confirmed its dose-dependent scavenging of stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation[1]. Furthermore, its activity in FRAP and CUPRAC assays demonstrates its capacity to reduce oxidized metal ions, a key process in terminating radical-generating Fenton reactions.

Inhibition of Lipid Peroxidation

One of the most damaging consequences of oxidative stress is lipid peroxidation, the oxidative degradation of lipids in cell membranes. This compound demonstrates exceptional potency in preventing this process. In assays measuring thiobarbituric acid reactive substances (TBARS), this compound effectively inhibited low-density lipoprotein (LDL) oxidation induced by both copper (a metal-ion dependent process) and AAPH (a peroxyl radical initiator), with IC₅₀ values of 2.6 µM and 3.9 µM, respectively[1]. This highlights its efficacy in protecting cellular membranes from oxidative damage.

Modulation of MAPK Signaling Pathway

Beyond direct chemical interactions, this compound influences cellular defense mechanisms by modulating key signaling pathways. Research has shown that this compound stimulates the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), specifically Extracellular signal-Regulated Kinases (ERK1/2) and p38 MAPK. The MAPK pathways are crucial in transducing extracellular signals to intracellular responses, including the regulation of cellular stress responses. By activating these pathways, this compound may contribute to the upregulation of endogenous antioxidant defenses, although the precise downstream targets of this compound-induced MAPK activation in the context of oxidative stress require further elucidation.

Visualizing this compound's Role: Workflows and Pathways

Experimental Workflow for Antioxidant Assays

The following diagram illustrates a generalized workflow for assessing the antioxidant capacity of a compound like this compound using a common spectrophotometric radical scavenging assay (e.g., DPPH).

This compound's Influence on the MAPK Signaling Pathway

This diagram depicts the MAPK signaling cascade and highlights the activation points influenced by this compound, which leads to a cellular stress response.

Detailed Experimental Protocols

The following sections provide standardized protocols for key in vitro antioxidant assays relevant to the characterization of this compound.

DPPH Radical Scavenging Assay

Principle: This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (spectrophotometric grade)

-

This compound (or test compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or quartz cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle or covered with aluminum foil to protect it from light.

-

Preparation of Test Samples: Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Prepare similar dilutions for the positive control.

-

Assay Reaction:

-

To each well of a 96-well plate, add 100 µL of the this compound dilution or standard.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank control, mix 100 µL of methanol with 100 µL of the DPPH solution.

-

-

Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

-

% Inhibition = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.

-

-

IC₅₀ Determination: Plot the % inhibition against the concentration of this compound. The IC₅₀ value is determined by the concentration that causes 50% inhibition of the DPPH radical.

ABTS Radical Cation Scavenging Assay

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants in the sample reduce the ABTS•+, returning it to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant concentration.

Materials:

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate (K₂S₂O₈)

-

Phosphate Buffered Saline (PBS) or Ethanol

-

This compound (or test compound) and positive control

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of ABTS•+ Stock Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes (1:1 ratio).

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for radical generation.

-

-

Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay Reaction:

-

Add 20 µL of various concentrations of this compound or standard to a test tube or microplate well.

-

Add 180 µL of the ABTS•+ working solution.

-

-

Incubation: Mix and incubate at room temperature in the dark for 6-10 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of scavenging activity as described for the DPPH assay. Determine the IC₅₀ value from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is monitored at 593 nm.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

-

Ferrous sulfate (FeSO₄·7H₂O) for standard curve

-

This compound (or test compound)

-

Water bath (37°C)

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Standard Curve: Prepare a series of ferrous sulfate standards (e.g., 100 to 2000 µM) in water.

-

Assay Reaction:

-

Add 30 µL of this compound sample, standard, or water (for blank) to a test tube.

-

Add 900 µL of the FRAP reagent.

-

-

Incubation: Vortex the mixture and incubate in a water bath at 37°C for 4-10 minutes.

-

Measurement: Measure the absorbance at 593 nm against a reagent blank.

-

Calculation: Calculate the FRAP value by comparing the absorbance of the sample to the standard curve of FeSO₄. Results are typically expressed as µM Fe(II) equivalents.

Cupric Reducing Antioxidant Capacity (CUPRAC) Assay

Principle: This method is based on the reduction of the Cu(II)-Neocuproine complex to the highly colored Cu(I)-Neocuproine complex by antioxidants at a pH near 7.0. The absorbance is measured at 450 nm.

Materials:

-

Copper(II) chloride (CuCl₂) solution (10 mM)

-

Neocuproine (Nc) solution (7.5 mM in ethanol)

-

Ammonium acetate buffer (1 M, pH 7.0)

-

This compound (or test compound)

-

Trolox for standard curve

-

Spectrophotometer

Procedure:

-

Reagent Mixture: In a test tube, mix 1 mL each of CuCl₂, neocuproine, and ammonium acetate buffer.

-

Assay Reaction:

-

Add 0.5 mL of the this compound sample or standard solution to the reagent mixture.

-

Add 0.6 mL of deionized water to bring the final volume to 4.1 mL.

-

-

Incubation: Mix well and let the solution stand at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 450 nm against a reagent blank.

-

Calculation: Quantify the antioxidant capacity using a standard curve prepared with Trolox. Results are expressed as µmol Trolox equivalents (TE) per gram or mole of the compound.

Conclusion and Future Directions

This compound (3,8-dihydroxyquinoline) demonstrates significant and multifaceted antioxidant potential. Its ability to directly scavenge free radicals, potently inhibit lipid peroxidation, and modulate cellular signaling pathways like MAPK underscores its promise as a therapeutic agent against pathologies rooted in oxidative stress.

While in vitro studies have laid a strong foundation, further research is necessary to fully elucidate its biological significance. Key future directions should include:

-

In Vivo Efficacy: Translating the observed in vitro antioxidant effects into animal models of oxidative stress-related diseases.

-

Nrf2 Pathway Investigation: Exploring the potential interaction of this compound with the Nrf2/ARE pathway, a master regulator of endogenous antioxidant defenses. Activation of this pathway could represent a significant, yet currently unconfirmed, mechanism of action.

-

Bioavailability and Metabolism: Characterizing the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion, which are critical for drug development.

The data and protocols presented in this guide serve as a comprehensive resource for scientists and researchers aiming to build upon the current understanding of this compound and harness its antioxidant properties for therapeutic innovation.

References

An In-depth Technical Guide to the Chemical Synthesis of Jineol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Jineol (3,8-dihydroxyquinoline), a naturally occurring quinoline alkaloid. The methodologies, quantitative data, and experimental workflows are detailed to assist researchers in the replication and further investigation of this compound.

Core Synthesis Pathway

The primary synthetic route to this compound, as reported in the scientific literature, commences with 2-amino-3-methoxybenzoic acid. This multi-step process involves a series of transformations including reduction, acetylation, selective deacetylation, oxidation, a modified Friedländer condensation, and final deprotection steps to yield the target molecule. An alternative starting material mentioned is 2-methoxyaniline.[1]

A more recent synthetic approach has also been proposed, utilizing a Dakin oxidation of quinoline-3-carboxaldehydes.[2]

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of this compound and its intermediates.

| Step | Starting Material | Product | Reagents | Yield (%) | Reference |

| 1. Reduction & Acetylation | 2-amino-3-methoxybenzoic acid | 2-acetamido-3-methoxybenzyl acetate | LiAlH₄; Ac₂O, Et₃N | - | [1] |

| 2. Selective Deacetylation | 2-acetamido-3-methoxybenzyl acetate | 2-acetamido-3-methoxybenzyl alcohol | K₂CO₃, MeOH/H₂O | - | [1] |

| 3. Oxidation | 2-acetamido-3-methoxybenzyl alcohol | 2-acetamido-3-methoxybenzaldehyde | Pyridinium dichromate (PDC), CH₂Cl₂ | - | [1] |

| 4. Modified Friedländer Condensation | 2-acetamido-3-methoxybenzaldehyde | 3-Benzyloxy-8-methoxyquinoline | Benzyloxyacetaldehyde, NaOH, EtOH | 81 | [1] |

| 5a. Demethylation of this compound 8-methyl ether | This compound 8-methyl ether | This compound | Trimethylsilyl iodide, CH₂Cl₂ | 30 | [1] |

| 5b. Debenzylation of this compound 3-benzyl ether | This compound 3-benzyl ether | This compound | H₂, Pd/C, MeOH | quant. | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Synthesis of 2-acetamido-3-methoxybenzyl acetate (Compound 5)

-

Note: The direct experimental protocol for this two-step sequence (reduction and acetylation) is not fully detailed in the available literature. A representative, general procedure is provided below.

-

Reduction of 2-amino-3-methoxybenzoic acid (Compound 4):

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared and cooled in an ice bath.

-

A solution of 2-amino-3-methoxybenzoic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the starting material is consumed (monitored by TLC).

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water.

-

The resulting granular precipitate is filtered off, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-amino-3-methoxybenzyl alcohol.

-

-

Acetylation of 2-amino-3-methoxybenzyl alcohol:

-

The crude 2-amino-3-methoxybenzyl alcohol is dissolved in a suitable solvent such as dichloromethane or pyridine.

-

Triethylamine (Et₃N) is added, followed by the dropwise addition of acetic anhydride (Ac₂O) at 0 °C.

-

The reaction mixture is stirred at room temperature until completion (monitored by TLC).

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford 2-acetamido-3-methoxybenzyl acetate.

-

Step 2: Selective Deacetylation to 2-acetamido-3-methoxybenzyl alcohol (Compound 6)

-

To a solution of 2-acetamido-3-methoxybenzyl acetate (6.4 g, 27 mmol) in methanol (25 mL) and water (5 mL), potassium carbonate (K₂CO₃, 1.0 g, 7.2 mmol) is added.[1]

-

The mixture is stirred at room temperature for 20 minutes.[1]

-

The reaction is diluted with a saturated ammonium chloride solution (150 mL).[1]

-

The aqueous solution is extracted with ethyl acetate (10 x 100 mL).[1]

-

The combined organic layers are washed with brine (2 x 20 mL) and dried over anhydrous magnesium sulfate.[1]

-

Filtration and concentration under reduced pressure yield the desired alcohol.

Step 3: Oxidation to 2-acetamido-3-methoxybenzaldehyde (Compound 7)

-

Note: The specific protocol for this oxidation is not detailed in the available literature. A general procedure using pyridinium dichromate (PDC) is provided. This intermediate is noted to be unstable at room temperature.[1]

-

To a solution of 2-acetamido-3-methoxybenzyl alcohol in anhydrous dichloromethane (CH₂Cl₂), pyridinium dichromate (PDC) is added in one portion.

-

The reaction mixture is stirred at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then filtered through a pad of celite or silica gel to remove the chromium salts, and the filtrate is concentrated under reduced pressure.

-

The crude aldehyde is used immediately in the next step without further purification due to its instability.

Step 4: Modified Friedländer Condensation to 3-Benzyloxy-8-methoxyquinoline (Compound 8)

-

Note: This step involves the condensation of the unstable aldehyde (Compound 7) with benzyloxyacetaldehyde in the presence of a base.

-

A solution of the crude 2-acetamido-3-methoxybenzaldehyde and benzyloxyacetaldehyde in ethanol is prepared.

-

An aqueous solution of sodium hydroxide is added, and the mixture is stirred, likely at an elevated temperature, to facilitate the condensation and cyclization.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is isolated, which may involve precipitation and filtration or extraction.

-

Purification is achieved by silica gel column chromatography to give 3-benzyloxy-8-methoxyquinoline in an 81% yield.[1]

Step 5a: Demethylation to this compound (Compound 1)

-

To a solution of this compound 8-methyl ether (80 mg, 0.46 mmol) in dry dichloromethane (8 mL) under an argon atmosphere, trimethylsilyl iodide is added dropwise.[1]

-

The mixture is stirred at room temperature for 24 hours.[1]

-

The reaction is diluted with ethyl acetate (15 mL), and a saturated sodium bicarbonate solution (15 mL) is added.[1]

-

The organic layer is washed with brine (2 x 5 mL) and dried over anhydrous magnesium sulfate.[1]

-

After filtration and concentration, the residue is purified by silica gel column chromatography (eluent: 1:9 hexane:EtOAc) to yield this compound as a brown solid (22 mg, 30% yield).[1]

Step 5b: Debenzylation to this compound (Compound 1)

-

This compound 3-benzyl ether is dissolved in methanol, and a catalytic amount of Palladium on carbon (Pd/C, 5 mg) is added.[1]

-

The mixture is flushed with hydrogen gas and stirred overnight under a hydrogen atmosphere at room temperature.[1]

-

The reaction mixture is passed through a short column of celite with ethyl acetate elution and concentrated.[1]

-

This procedure affords this compound as a brown solid in quantitative yield.[1]

Visualizations

Synthesis Pathway of this compound

Caption: Overall synthetic scheme for this compound.

Experimental Workflow for a Typical Reaction Step

Caption: Generalized experimental workflow.

References

Jineol's Disruption of Bacterial Cell Membrane Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of jineol, a quinoline compound isolated from Scolopendra subspinipes mutilans, on the cell membrane permeability of pathogenic bacteria. The document synthesizes key quantitative data, details experimental methodologies from foundational studies, and visualizes the mechanisms of action and experimental processes.

Executive Summary